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molecular formula C15H12ClNO B1625283 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole CAS No. 88489-87-6

2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole

Cat. No. B1625283
M. Wt: 257.71 g/mol
InChI Key: GISFVZAWWLPIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08981104B2

Procedure details

With stirring, 5 g (26.3 mmol) of p-toluenesulphonic acid monohydrate were added to 116 g (about 406 mmol) of 4-(chloromethyl)-N-(2-hydroxy-5-methylphenyl)benzamide in 700 ml of 1,2-dichlor-obenzene. The reaction solution was then heated to 175° C. (oil bath temperature) and stirred at this temperature on a water separator for 3 hours. The reaction solution was then cooled to room temperature, 200 ml of hexane were added and the mixture was stirred for about 1 hour. The precipitated solid was filtered off, washed with hexane and air-dried. This gave 56 g (217.29 mmol, 53% of theory) of the target compound.
Quantity
5 g
Type
reactant
Reaction Step One
Name
4-(chloromethyl)-N-(2-hydroxy-5-methylphenyl)benzamide
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[Cl:13][CH2:14][C:15]1[CH:31]=[CH:30][C:18]([C:19]([NH:21][C:22]2[CH:27]=[C:26]([CH3:28])[CH:25]=[CH:24][C:23]=2[OH:29])=O)=[CH:17][CH:16]=1.O.CCCCCC>ClC1C=CC=CC=1Cl>[Cl:13][CH2:14][C:15]1[CH:31]=[CH:30][C:18]([C:19]2[O:29][C:23]3[CH:24]=[CH:25][C:26]([CH3:28])=[CH:27][C:22]=3[N:21]=2)=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
4-(chloromethyl)-N-(2-hydroxy-5-methylphenyl)benzamide
Quantity
116 g
Type
reactant
Smiles
ClCC1=CC=C(C(=O)NC2=C(C=CC(=C2)C)O)C=C1
Name
Quantity
700 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was then cooled to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for about 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
Smiles
ClCC1=CC=C(C=C1)C=1OC2=C(N1)C=C(C=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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